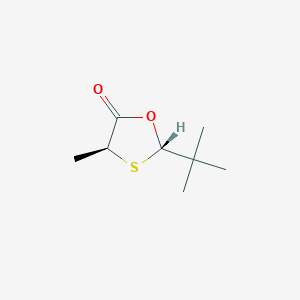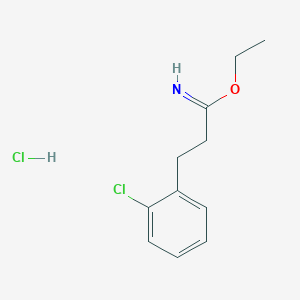
Potassium chloride ruthenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium chloride ruthenate is a chemical compound that contains potassium, chlorine, and ruthenium. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is often used in research and industrial processes due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium chloride ruthenate can be synthesized through various methods. One common method involves the reaction of ruthenium trichloride with potassium hydroxide in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the starting materials. The resulting product is then purified through filtration and recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the controlled addition of potassium hydroxide to a solution of ruthenium trichloride, followed by heating and stirring to promote the reaction. The product is then isolated through filtration and drying, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium chloride ruthenate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in an acidic medium and results in the formation of higher oxidation state ruthenium compounds.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine. The reaction is usually carried out in an aqueous or alcoholic medium.
Substitution: Substitution reactions involve the replacement of chloride ions with other ligands, such as phosphines or amines. These reactions are often carried out in the presence of a suitable catalyst and under controlled temperature conditions.
Major Products Formed: The major products formed from these reactions include various ruthenium complexes with different oxidation states and coordination environments. These products are often characterized by their unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Potassium chloride ruthenate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, oxidation, and polymerization reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme activity and protein interactions.
Medicine: this compound is investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: It is used in the production of electronic components, such as resistors and capacitors, due to its conductive properties.
Wirkmechanismus
The mechanism of action of potassium chloride ruthenate involves its ability to interact with various molecular targets and pathways. In catalytic reactions, the compound facilitates the transfer of electrons between reactants, promoting the formation of desired products. In biological systems, this compound can interact with proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Potassium chloride ruthenate can be compared with other similar compounds, such as potassium ruthenate and potassium perruthenate. These compounds share some common properties but also exhibit unique characteristics:
Potassium Ruthenate (K2RuO4): This compound is similar to this compound but has a different oxidation state and coordination environment. It is often used in oxidation reactions and as a precursor for other ruthenium compounds.
Potassium Perruthenate (KRuO4): Potassium perruthenate is a strong oxidizing agent and is used in various oxidation reactions. It has a higher oxidation state compared to this compound and exhibits different reactivity and stability.
Eigenschaften
Molekularformel |
Cl6K3Ru |
|---|---|
Molekulargewicht |
431.1 g/mol |
IUPAC-Name |
tripotassium;hexachlororuthenium(3-) |
InChI |
InChI=1S/6ClH.3K.Ru/h6*1H;;;;/q;;;;;;3*+1;+3/p-6 |
InChI-Schlüssel |
TUXPILWTDFIZKW-UHFFFAOYSA-H |
Kanonische SMILES |
Cl[Ru-3](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


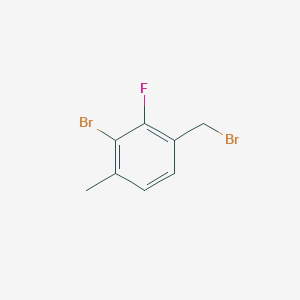
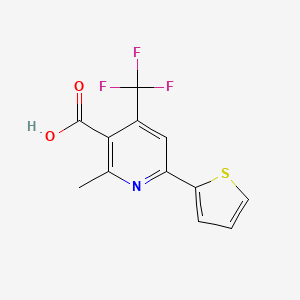
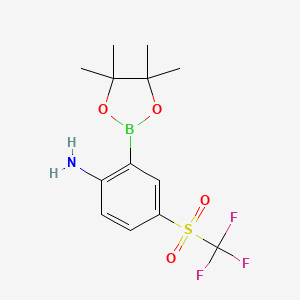

![3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1'-cyclohexane]-10-thione](/img/structure/B13345132.png)

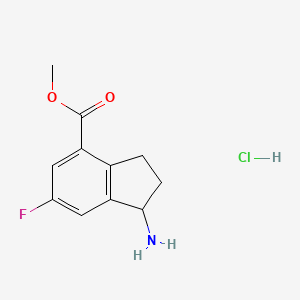
![tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B13345161.png)
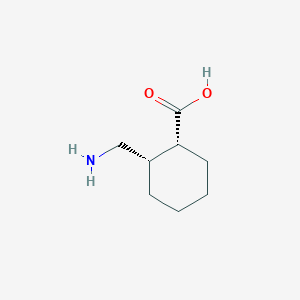

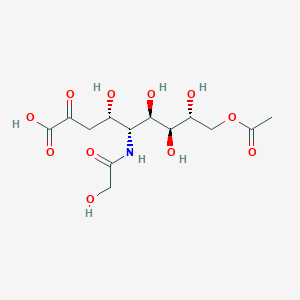
![(1S,3aS,4R,6aR)-1-((2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-3-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-methoxybenzo[d][1,3]dioxol-5-yl)oxy)hexahydrofuro[3,4-c]furan-3a-ol](/img/structure/B13345176.png)
